REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.S(=O)(=O)(O)[OH:11].S(O)(O)(=O)=O.ClC1C=CC(Cl)=CC=1N>>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[OH:11] |f:2.3|
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC1=C(N)C=C(C=C1)Cl
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Name
|
|
Quantity
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250 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
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2,5-dichloroaniline sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.ClC1=C(N)C=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was prepared by a method similar to
|
Type
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WASH
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Details
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The ceramic ball mill used was washed with 77 g of 75% aqueous sulfuric acid solution
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Type
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ADDITION
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Details
|
Diazotization of 2,5-dichloroaniline sulfate in the form of suspension of fine particles
|
Type
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ADDITION
|
Details
|
was added in 15 minutes
|
Duration
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15 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |